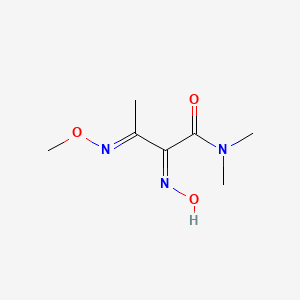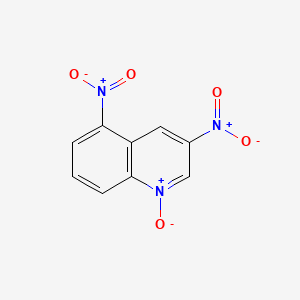
3,5-Dinitroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitroquinoline 1-oxide is a heterocyclic aromatic compound with the molecular formula C9H5N3O5. It is part of the quinoline family, which is characterized by a benzene ring fused to a pyridine nucleus. This compound is notable for its two nitro groups at positions 3 and 5 and an oxide group at position 1, which significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the desired positions. The subsequent oxidation of the quinoline derivative can be achieved using oxidizing agents such as hydrogen peroxide or peracids to form the 1-oxide.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances yield and purity while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3,5-Diaminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
3,5-Dinitroquinoline 1-oxide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用机制
The mechanism of action of 3,5-Dinitroquinoline 1-oxide involves its interaction with cellular components, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular macromolecules, potentially causing oxidative stress and DNA damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
相似化合物的比较
Quinoline: The parent compound, lacking the nitro and oxide groups.
4-Nitroquinoline 1-oxide: Another nitro-substituted quinoline with different substitution patterns.
3,5-Diaminoquinoline: The reduced form of 3,5-Dinitroquinoline 1-oxide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and oxide groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
56499-49-1 |
|---|---|
分子式 |
C9H5N3O5 |
分子量 |
235.15 g/mol |
IUPAC 名称 |
3,5-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-6(11(14)15)4-7-8(10)2-1-3-9(7)12(16)17/h1-5H |
InChI 键 |
NEVAXGHVBXBVFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=[N+]2[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


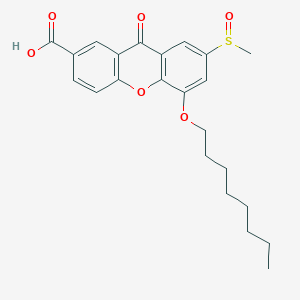
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
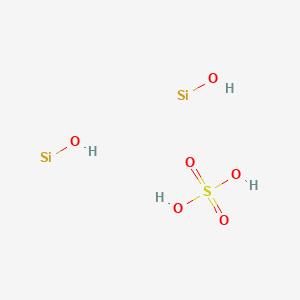

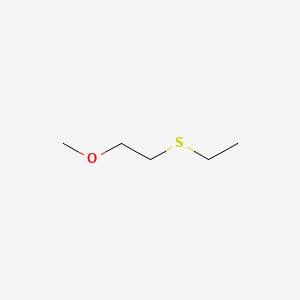
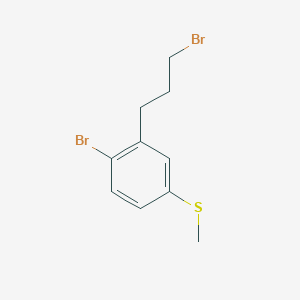



![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

